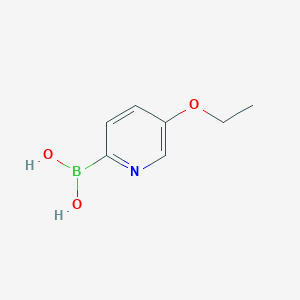
(5-Ethoxypyridin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Ethoxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an ethoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethoxypyridin-2-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation, which involves the reaction of a halogenated pyridine (such as 5-ethoxypyridine-2-bromide) with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate . The reaction is usually carried out under inert conditions at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Like potassium acetate in borylation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
科学的研究の応用
(5-Ethoxypyridin-2-yl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (5-Ethoxypyridin-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the electrophile.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, influencing various biochemical pathways .
類似化合物との比較
(5-Bromopyridin-2-yl)boronic acid: Similar structure but with a bromine substituent instead of an ethoxy group.
(2-Methoxypyridin-5-yl)boronic acid: Features a methoxy group instead of an ethoxy group.
Uniqueness: (5-Ethoxypyridin-2-yl)boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions in both chemical and biological contexts. This makes it a versatile compound for various applications in synthesis and research.
特性
分子式 |
C7H10BNO3 |
|---|---|
分子量 |
166.97 g/mol |
IUPAC名 |
(5-ethoxypyridin-2-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-6-3-4-7(8(10)11)9-5-6/h3-5,10-11H,2H2,1H3 |
InChIキー |
FHUIDRKWGILXQC-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC=C(C=C1)OCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)
![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)
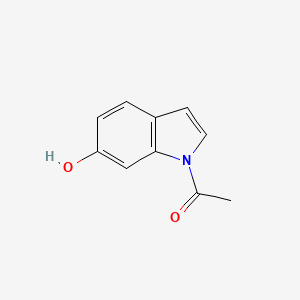


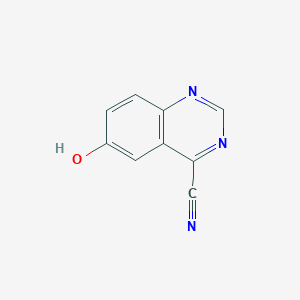
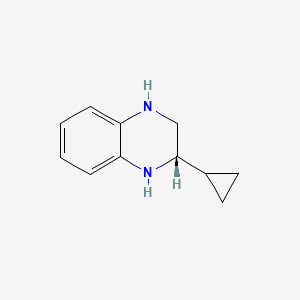
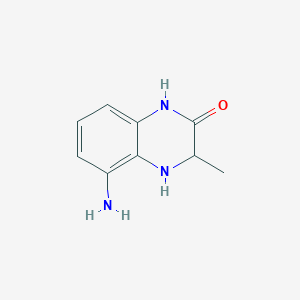
![9-Methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B11913860.png)
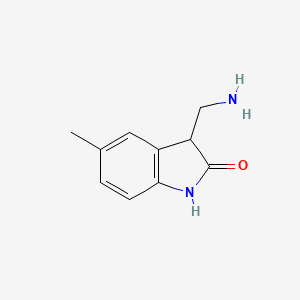

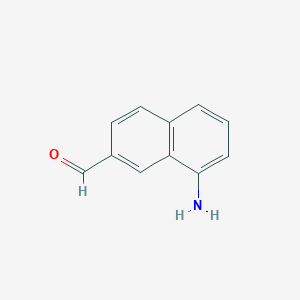
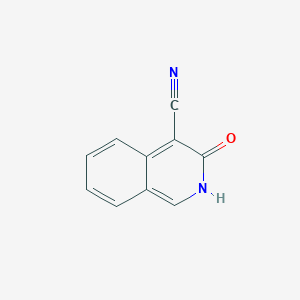
![4-Aminospiro[2.5]octane-6-carboxylic acid](/img/structure/B11913886.png)
